REACTION_SMILES
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[CH3:26][O:27][CH2:28][CH2:29][O:30][Al+:31][O:32][CH2:33][CH2:34][O:35][CH3:36].[CH3:39][c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10](-[n:19]3[c:20]([CH3:24])[n:21][cH:22][cH:23]3)[o:11][c:12]2[CH2:13][CH2:14][C:15](=[O:16])[O:17][CH3:18])[cH:6][cH:7]1.[H-:25].[H-:38].[Na+:37]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10](-[n:19]3[c:20]([CH3:24])[n:21][cH:22][cH:23]3)[o:11][c:12]2[CH2:13][CH2:14][CH2:15][OH:16])[cH:6][cH:7]1
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Name
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COCCO[Al+]OCCOC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCO[Al+]OCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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COC(=O)CCc1oc(-n2ccnc2C)nc1-c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COC(=O)CCc1oc(-n2ccnc2C)nc1-c1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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Cc1nccn1-c1nc(-c2ccc(Cl)cc2)c(CCCO)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |